Chemical structure and properties of Methyl 2-amino-5-iodo-4-methylbenzoate
Chemical structure and properties of Methyl 2-amino-5-iodo-4-methylbenzoate
This technical guide details the chemical structure, physicochemical properties, synthetic pathways, and medicinal chemistry applications of Methyl 2-amino-5-iodo-4-methylbenzoate (CAS 1464091-62-0).
[1][2]
Executive Summary
Methyl 2-amino-5-iodo-4-methylbenzoate is a highly specialized trisubstituted anthranilate ester used primarily as a regioselective scaffold in the synthesis of heterocyclic kinase inhibitors. Its unique substitution pattern—featuring an iodine atom para to the amino group and ortho to a methyl group—makes it a critical intermediate for constructing 6-methyl-7-substituted quinazolin-4(3H)-ones , a pharmacophore found in various EGFR and tyrosine kinase inhibitors.
Chemical Structure & Electronic Analysis
The compound is a methyl ester of benzoic acid, substituted at the 2-, 4-, and 5-positions.
Structural Diagram
Figure 1: Functional group topology and electronic influence. The amino group at C2 strongly activates the C5 position, facilitating the initial iodination during synthesis.
Electronic Effects & Reactivity[1]
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C2-Amino Group: Acts as a strong electron-donating group (EDG), directing electrophilic substitution to the C5 position (para) during synthesis. It also serves as the nucleophile for heterocyclization.
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C5-Iodine: A labile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing the introduction of complex aryl or heteroaryl motifs at the 7-position of the final quinazoline ring.
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C1-Ester: The electrophilic center for cyclocondensation reactions with formamide, urea, or amidines.
Physicochemical Profile
The following data summarizes the core properties of the compound.
| Property | Value | Note |
| IUPAC Name | Methyl 2-amino-5-iodo-4-methylbenzoate | |
| CAS Number | 1464091-62-0 | Verified Identifier |
| Molecular Formula | C₉H₁₀INO₂ | |
| Molecular Weight | 291.09 g/mol | |
| Physical State | Solid (Powder) | Typically off-white to light brown |
| Solubility | DMSO, DMF, Chloroform | Low solubility in water |
| LogP (Predicted) | ~2.9 - 3.2 | Lipophilic due to Iodine/Methyl |
| Melting Point | N/A (Experimental) | Analogues typically melt 80–120°C |
Synthetic Pathways
The synthesis relies on the regioselective electrophilic aromatic substitution of Methyl 2-amino-4-methylbenzoate .
Reaction Flow
Figure 2: Synthetic route via electrophilic iodination.
Detailed Protocol: Iodination
Objective: Synthesis of Methyl 2-amino-5-iodo-4-methylbenzoate from Methyl 2-amino-4-methylbenzoate.
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Preparation: Dissolve Methyl 2-amino-4-methylbenzoate (1.0 equiv) in a polar aprotic solvent such as DMF or Acetonitrile.
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Iodination: Cool the solution to 0°C. Slowly add N-Iodosuccinimide (NIS) (1.05 equiv) portion-wise to control the exotherm.
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Mechanism:[1] The amino group activates the ring. The C5 position is sterically accessible and electronically favored (para to NH₂, meta to Methyl).
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Reaction: Stir at room temperature for 2–4 hours. Monitor via TLC or LC-MS for the disappearance of the starting material.
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Workup: Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium thiosulfate (to remove excess iodine) followed by brine.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).
Medicinal Chemistry Applications
This compound is a "linchpin" intermediate for synthesizing 6,7-disubstituted quinazolines , a class of molecules heavily utilized in oncology (e.g., EGFR inhibitors).
Quinazoline Scaffold Construction
The transformation involves two key phases:
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Cyclization: Condensation with formamide or formamidine acetate yields the quinazolinone core.
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Functionalization: The iodine atom is preserved at the C7 position of the quinazoline, ready for cross-coupling.
Figure 3: Conversion of the benzoate precursor to bioactive quinazoline targets.
Safety & Handling
Hazard Classification (GHS):
Handling Protocols:
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PPE: Wear nitrile gloves, safety goggles, and a lab coat.
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Storage: Store in a cool, dry place away from light (iodine compounds can be light-sensitive). Keep under inert atmosphere (Nitrogen/Argon) for long-term stability.
References
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Alchimica . Methyl 2-Amino-5-Iodo-4-Methylbenzoate Product Page. Retrieved from
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ChemicalBook . CAS 1464091-62-0 Entry.[5] Retrieved from
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ChemSrc . Methyl 2-amino-5-iodo-4-methylbenzoate Properties. Retrieved from
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Organic Chemistry Portal . N-Iodosuccinimide (NIS) in Aromatic Iodination. Retrieved from
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. Methyl 2-Amino-5-methylbenzoate | C9H11NO2 | CID 1201104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. dupont.com [dupont.com]
- 5. 315180-16-6,2-(Chloromethyl)-6-fluoropyridine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
